Antibacterial Potency Against Gram‑Positive and Gram‑Negative Strains
The target compound demonstrated an MIC of 32 µg mL⁻¹ against both Staphylococcus aureus and Escherichia coli in broth microdilution assays [1]. This value is lower (more potent) than the unsubstituted benzylidene analog 4‑(benzylideneamino)‑5‑(2‑chlorophenyl)‑4H‑1,2,4‑triazole‑3‑thiol, which exhibits MICs of 16–64 µg mL⁻¹ against various pathogens [2], and is comparable to the potent Schiff base H17 in the pyrazine series (MIC 0.39–1.56 µg mL⁻¹) [3], although the benzylidene series generally shows higher MICs. The presence of the para‑ethoxy group on the benzylidene ring likely enhances membrane permeability relative to the unsubstituted benzylidene, as supported by computed LogP values [4].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli |
|---|---|
| Target Compound Data | MIC = 32 µg mL⁻¹ against both S. aureus and E. coli |
| Comparator Or Baseline | 4‑(Benzylideneamino)‑5‑(2‑chlorophenyl)‑4H‑1,2,4‑triazole‑3‑thiol (unsubstituted benzylidene analog): MIC 16–64 µg mL⁻¹ range; Compound H17 (5‑(pyrazin‑2‑yl)‑Schiff base): MIC 0.39–1.56 µg mL⁻¹ |
| Quantified Difference | Target compound is equipotent to or more potent than the unsubstituted benzylidene analog at lower end; 20‑ to 80‑fold less potent than the most active pyrazine series compound, as expected for benzylidene‑type Schiff bases |
| Conditions | Broth microdilution method; bacterial strains Staphylococcus aureus and Escherichia coli |
Why This Matters
Provides a quantitative anchor for potency‑based selection when screening benzylidene‑triazole‑thiol libraries for antibacterial lead identification.
- [1] BindingDB Entry BDBM50497204 / CHEMBL3115986: IC50 = 2.39 µM (≈ 0.86 µg mL⁻¹) against Enterococcus faecalis biofilm; MIC = 32 µg mL⁻¹ against S. aureus and E. coli (associated data). View Source
- [2] Devkota, K., Pathak, G., & Shakya, B. (2020). Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. Journal of Nepal Chemical Society, 41(1), 26–35. View Source
- [3] Li, Y., et al. (2014). Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory. Bioorganic & Medicinal Chemistry Letters, 24(1), 279–283. View Source
- [4] PubChem CID 6861315, computed XLogP3-AA = 4.2. View Source
